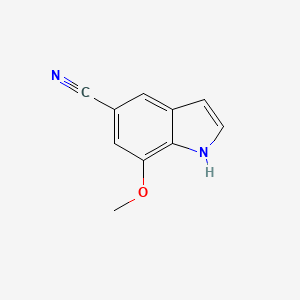
Glycine, 2,2'-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-): is a complex dipeptide compound that plays a crucial role in various biological processes. It is composed of glycine, L-glutamic acid, and L-cysteine, forming a unique structure that is essential for its biological functions. This compound is a key intermediate in the synthesis of glutathione, a vital antioxidant in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) involves multiple steps. The primary synthetic route includes the following steps:
Formation of γ-L-Glutamyl-L-cysteine: This is synthesized from L-glutamic acid and L-cysteine in the presence of the enzyme glutamate-cysteine ligase.
Addition of Glycine: The γ-L-Glutamyl-L-cysteine is then bonded with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can produce the necessary enzymes for the synthesis. The fermentation process is optimized to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, forming disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Various substitution reactions can occur, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the reduced monomeric form.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of glutathione, which is essential for various biochemical assays and studies involving oxidative stress and redox biology .
Biology
In biological research, it is used to study cellular processes involving detoxification, antioxidant defense, and cellular signaling. It is also used in studies related to aging and chronic diseases .
Medicine
Medically, this compound is investigated for its potential therapeutic benefits in conditions involving oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Industry
In the industrial sector, it is used in the production of supplements and pharmaceuticals aimed at boosting antioxidant levels in the body.
Mechanism of Action
The compound exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The molecular targets include various enzymes involved in detoxification processes, such as glutathione peroxidase and glutathione S-transferase .
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A direct precursor in the synthesis of the compound.
Glutathione: The final product in the synthesis pathway, with similar antioxidant properties.
N-Acetylcysteine: Another compound with antioxidant properties, often used as a supplement.
Uniqueness
What sets Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) apart is its specific role in the synthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress .
Properties
CAS No. |
128129-59-9 |
|---|---|
Molecular Formula |
C22H36N6O12S2 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S,5S)-5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,6-bis(carboxymethylamino)-1,6-dioxo-2,5-bis(sulfanylmethyl)hexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c23-11(17(35)36)1-3-13(29)27-21(9-41,19(39)25-7-15(31)32)5-6-22(10-42,20(40)26-8-16(33)34)28-14(30)4-2-12(24)18(37)38/h11-12,41-42H,1-10,23-24H2,(H,25,39)(H,26,40)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t11-,12-,21+,22+/m0/s1 |
InChI Key |
UXQVCNVGKIGYAT-SNLXXHADSA-N |
Isomeric SMILES |
C(CC(=O)N[C@](CC[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)(CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CCC(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
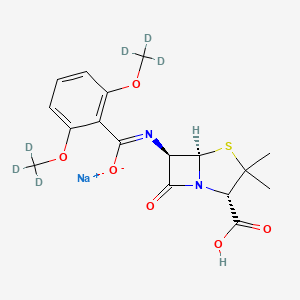
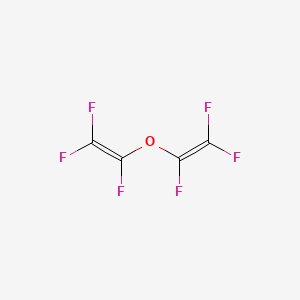


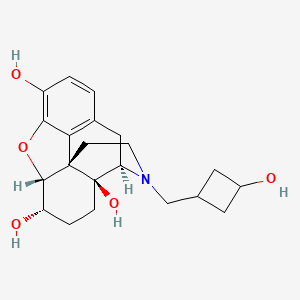

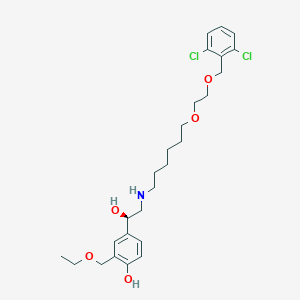
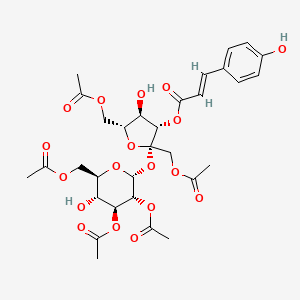
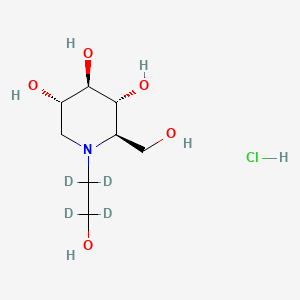
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
